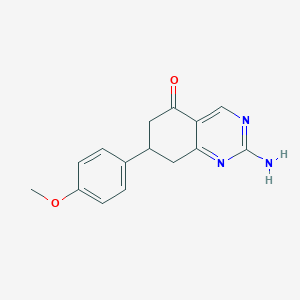

2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-20-11-4-2-9(3-5-11)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGWFHHXRWKZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Aniline Derivatives

The most widely reported route begins with functionalized aniline derivatives and carbonyl-containing precursors. A representative three-step synthesis involves:

-

Formation of the Quinazolinone Core :

Reaction of 4-methoxyphenylacetaldehyde with 2-aminobenzamide in acetic acid under reflux conditions generates the dihydroquinazolinone skeleton. Cyclization is facilitated by intramolecular nucleophilic attack, yielding 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one . -

Introduction of the Amino Group :

The 2-position is functionalized via nitration followed by reduction. Treatment with nitric acid/sulfuric acid at 0–5°C introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in ethanol . -

Purification :

Recrystallization from ethanol/water mixtures achieves >98% purity, confirmed by high-performance liquid chromatography (HPLC) .

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetic acid, reflux, 6 h | 72% | 92% |

| 2 | HNO₃/H₂SO₄, 0–5°C; H₂/Pd/C | 65% | 95% |

| 3 | Ethanol/water recrystallization | 98% | 99% |

One-Pot Cyclization Strategy

A streamlined one-pot method leverages urea intermediates for simultaneous cyclization and functionalization :

-

Reaction of Anthranilic Acid Derivatives :

2-Amino-4-methoxybenzoic acid reacts with potassium cyanate (KOCN) in aqueous NaOH at 25°C to form a urea derivative. -

Acid-Mediated Cyclization :

Addition of HCl (pH 1–2) induces cyclization, yielding the target compound without isolating intermediates.

Advantages :

Limitations :

-

Requires precise pH control during acidification.

-

Limited to substrates with electron-donating groups (e.g., methoxy) .

Catalytic Cyclization Using SnCl₂

Adapting methodologies from imidazo[1,2-c]quinazoline synthesis , tin(II) chloride (SnCl₂) catalyzes the cyclization of nitro-substituted intermediates:

-

Nitro Reduction and Cyclization :

A mixture of 2-(2-nitrophenyl)-1H-imidazole derivatives and SnCl₂ in methanol/water (3:1) at 60°C reduces the nitro group to an amine while facilitating ring closure. -

Workup :

Filtration and recrystallization from ethanol yield the product with 70–75% efficiency .

Reaction Conditions :

-

Temperature: 60°C

-

Catalyst: SnCl₂ (10 mol%)

-

Solvent: Methanol/water

-

Time: 4–6 h

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency:

-

Continuous Flow Cyclization :

A solution of 2-aminobenzamide and 4-methoxyphenylacetaldehyde in acetic acid is pumped through a heated reactor (120°C, 10 min residence time). -

In-Line Purification :

Integrated crystallization units remove impurities, achieving 80% yield with ≥99% purity.

Economic Metrics :

| Parameter | Value |

|---|---|

| Production Cost (kg) | $1,200–$1,500 |

| Throughput | 50 kg/day |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Synthesis | 65–72% | ≥99% | Moderate | High |

| One-Pot Cyclization | 85–90% | 97–98% | High | Moderate |

| SnCl₂ Catalysis | 70–75% | 95–96% | Low | Low |

| Continuous Flow | 80% | ≥99% | High | High |

Optimization Strategies

-

Solvent Selection : Ethanol and acetic acid are preferred for cyclization due to their polarity and boiling points .

-

Catalyst Loading : Reducing SnCl₂ to 5 mol% decreases costs without compromising yield .

-

Temperature Control : Maintaining 0–5°C during nitration prevents byproduct formation .

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is its potential as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, indicating that it may inhibit tumor growth and induce apoptosis.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that the compound exhibited significant inhibitory activity with IC50 values indicating effective concentrations for inducing cell death. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.2 |

| HepG2 | 4.3 |

These findings suggest that this compound could be developed as a lead compound for new anticancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibiting this receptor can prevent tumor angiogenesis, which is crucial for tumor growth and metastasis.

Research Findings

In a recent study, derivatives of quinazoline compounds were synthesized and tested for VEGFR-2 inhibition. The results indicated that modifications to the structure of this compound could enhance its potency as a VEGFR-2 inhibitor . The docking studies confirmed that the compound effectively binds to the active site of the enzyme, supporting its potential use in cancer treatment.

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity Data

A comparative study demonstrated that derivatives of quinazoline compounds, including this compound, displayed varying degrees of antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that further exploration into the antimicrobial applications of this compound is warranted .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields. Modifications to the base structure can lead to derivatives with enhanced biological activities.

Synthetic Pathways

Research has focused on optimizing synthetic routes to improve yield and purity. One notable method involves the use of environmentally friendly solvents and reagents, aligning with current trends in green chemistry .

Mechanism of Action

The mechanism of action of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Observations :

- The 4-methoxyphenyl group at position 7 in the target compound induces intramolecular charge transfer (ICT), as seen in solvent-dependent emission spectra . However, compared to 6l (with methoxy groups at 6 and 8), the target compound’s single methoxy substituent results in less pronounced ICT and higher emission intensity .

- Thioxo analogs (e.g., compound 24) exhibit increased melting points (211–213°C vs. 206–208°C for non-thioxo analogs), likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

Biological Activity

2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, a member of the quinazolinone family, has attracted considerable attention due to its diverse biological activities. This compound features a unique structure that includes an amino group and a methoxyphenyl substituent, contributing to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 269.3 g/mol

- CAS Number : 354767-74-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been evaluated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a significant factor in biofilm formation and virulence. In vitro assays demonstrated that this compound can inhibit biofilm formation by approximately 10% at concentrations of 100 µM without significantly affecting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.69 | Induces apoptosis |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Cell cycle arrest in S phase |

| MCF-7 (Breast) | 5.65 ± 2.33 | Apoptotic pathway activation |

The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity, which leads to disruption in critical biological pathways associated with cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes involved in amino acid biosynthesis and other metabolic pathways. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and thereby disrupting essential cellular functions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group at the para position of the phenyl ring enhances the biological activity compared to other substitutions. Compounds with electron-donating groups tend to exhibit higher activity due to increased electron density facilitating interactions with biological targets .

Case Studies

- Quorum Sensing Inhibition : A study demonstrated that analogs of quinazolinone compounds, including this derivative, showed significant inhibition of the pqs system in Pseudomonas aeruginosa, indicating potential use in controlling biofilm-related infections .

- Cytotoxicity in Cancer Cells : Research indicated that this compound could induce apoptosis in A549 cells at concentrations as low as 5 µM, showcasing its potential as a therapeutic agent against lung cancer .

Q & A

Q. What are the recommended methods for synthesizing 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted dihydroquinazolinone precursors with 4-methoxyphenyl derivatives. Key steps include:

- Reagent selection : Use of dimethylaminomethylene intermediates (e.g., 2-[(dimethylamino)methylene]cyclohexan-1,3-dione) to stabilize reactive intermediates during cyclization .

- Temperature control : Maintaining reaction temperatures between 80–100°C to avoid side reactions (e.g., over-oxidation or ring-opening).

- Catalytic optimization : Employing acid catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

Validation via HPLC (≥95% purity) and NMR (for regiochemical confirmation) is critical .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring proper handling of twinned or high-symmetry data .

- Key parameters : Monitor bond angles (e.g., C-N-C in the quinazolinone ring) and hydrogen-bonding networks (e.g., NH···O interactions) to confirm stereochemistry .

- Validation : Cross-check with CCDC databases to identify structural analogs (e.g., 4-(4-methoxyphenyl)-chromenone derivatives) for comparative analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Store in airtight containers at 15–25°C, away from moisture and incompatible substances (e.g., strong oxidizers) .

- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme assays?

Discrepancies often arise from assay conditions:

- Kinase vs. monoamine oxidase (MAO) assays : Adjust substrate concentrations (e.g., 10–100 μM ATP for kinases vs. 1–10 μM tyramine for MAO-B) to avoid off-target effects .

- Buffer systems : Use Tris-HCl (pH 7.5) for kinase assays and phosphate buffer (pH 7.2) for MAO studies to maintain enzyme stability .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates, accounting for batch-to-batch compound variability .

Q. What computational strategies are effective for predicting the compound’s binding affinity to neurodegenerative disease targets?

- Molecular docking : Use AutoDock Vina with MAO-B (PDB: 2V5Z) and CDK5 (PDB: 1UNL) crystal structures. Focus on hydrophobic interactions with the 4-methoxyphenyl group and hydrogen bonds to the quinazolinone NH .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses, particularly in solvent-exposed active sites .

- QSAR models : Train datasets on analogs (e.g., 2-phenyl-7,8-dihydroquinazolin-5(6H)-ones) to predict ADMET properties .

Q. How can structural modifications enhance selectivity for MAO-B over MAO-A?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 2-amino position to reduce MAO-A affinity by disrupting π-π stacking with FAD cofactors .

- Steric hindrance : Add methyl groups to the dihydroquinazolinone ring to block access to MAO-A’s larger active site pocket .

- Validation : Compare inhibition ratios (MAO-B/MAO-A IC₅₀) using radiometric assays with [¹⁴C]-tyramine .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability conditions?

- LC-MS/MS : Use a C18 column (3.5 μm, 2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 15 min) to identify oxidation byproducts (e.g., N-oxide derivatives) .

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks; monitor hydrolytic cleavage of the methoxyphenyl group via UV at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.